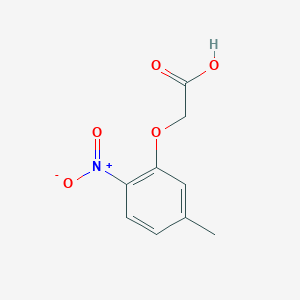![molecular formula C5H3IN4 B15313297 7-Iodoimidazo[2,1-f][1,2,4]triazine](/img/structure/B15313297.png)
7-Iodoimidazo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features an imidazo[2,1-f][1,2,4]triazine core with an iodine atom at the 7th position. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoimidazo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of pyrrole derivatives, chloramine, and formamidine acetate. The reaction is carried out in the presence of a catalyst such as copper supported on manganese oxide-based octahedral molecular sieves (CuOx/OMS-2) to facilitate the cyclization and subsequent iodination .
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and safety. The synthesis involves a two-vessel-operated process where the starting materials are reacted under controlled conditions to ensure high purity and yield. The process includes steps such as exothermic aromatic substitution and the use of strong bases like sodium hydride .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride and other strong bases are commonly used.
Oxidation: Metal-free oxidation and photocatalysis strategies are employed.
Coupling: Transition metal catalysts like palladium are often used.
Major Products: The major products formed from these reactions include various substituted imidazo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
7-Iodoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for antiviral and anticancer therapies.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 7-Iodoimidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrrolo[2,1-f][1,2,4]triazines: These are structurally related but have different biological activities and applications.
Uniqueness: 7-Iodoimidazo[2,1-f][1,2,4]triazine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
Propriétés
Formule moléculaire |
C5H3IN4 |
|---|---|
Poids moléculaire |
246.01 g/mol |
Nom IUPAC |
7-iodoimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C5H3IN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H |
Clé InChI |
ASTAMJISISBBLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=N1)C=NC=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


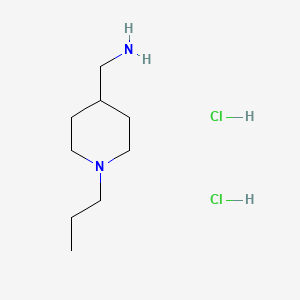
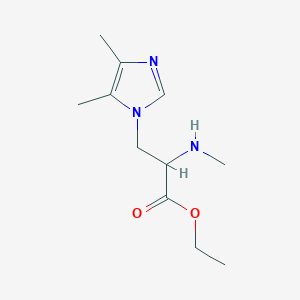
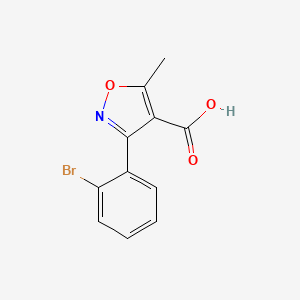
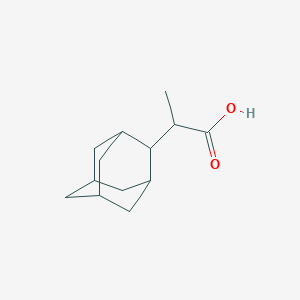
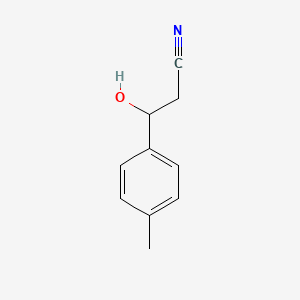
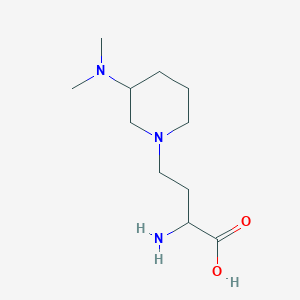
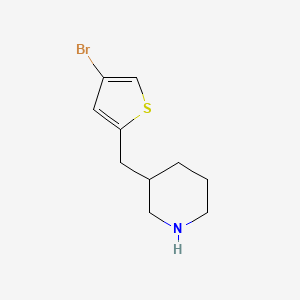
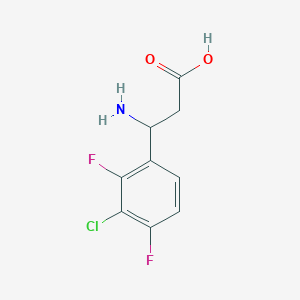
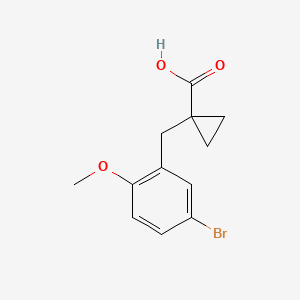
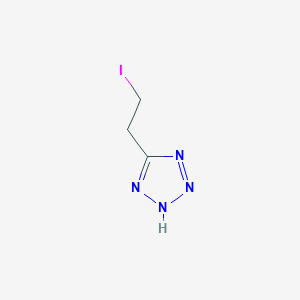
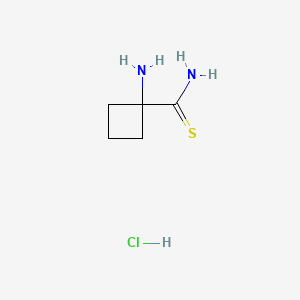
![tert-butyl (1R,5S)-6-fluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15313314.png)

